2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(2-Fluoroethyl)bicyclo[111]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural properties, which include a highly strained bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale synthesis. The use of photoredox catalysis and other advanced techniques can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bicyclo[1.1.1]pentane derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in a manner similar to other bicyclo[1.1.1]pentane derivatives. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(bicyclo[1.1.1]pentan-1-yl)-4-bromo-2H-1,2,3-triazole
- 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
What sets 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H22BFO2 |
---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H22BFO2/c1-10(2)11(3,4)17-14(16-10)13-7-12(8-13,9-13)5-6-15/h5-9H2,1-4H3 |
InChI Key |
FCEGSMQSPFGLSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CCF |
Origin of Product |
United States |
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